N-allyl-N'-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
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Description
“N-allyl-N’-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea” is a complex organic compound. It contains an allyl group, a cyclohexyl group, a phenyl group, and a 1,2,4-oxadiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring and the attachment of the allyl, cyclohexyl, and phenyl groups. One possible method could involve an annulation reaction, followed by desulfurization/intramolecular rearrangement .Molecular Structure Analysis
The compound contains several distinct functional groups. The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The cyclohexyl group is a cyclic hydrocarbon with the formula C6H11 . The phenyl group (−C6H5) is a functional group that consists of a benzene ring minus one hydrogen atom. The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the allyl group, the cyclohexyl group, and the 1,2,4-oxadiazole ring. Allylic compounds are known to be particularly reactive due to the ability of the double bond to stabilize a nearby positive charge or radical via resonance . The 1,2,4-oxadiazole ring could also participate in various reactions .Future Directions
Properties
IUPAC Name |
3-cyclohexyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-13-23(19(24)20-16-11-7-4-8-12-16)14-17-21-18(22-25-17)15-9-5-3-6-10-15/h2-3,5-6,9-10,16H,1,4,7-8,11-14H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGGMGOTUYKRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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